1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-ethyl-8-methoxy-2-methylquinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-4-14-9(2)8-11(15)10-6-5-7-12(16-3)13(10)14/h5-8H,4H2,1-3H3 |
InChI Key |
MJBGFFKZBDJINR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C(=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methyl-8-methoxyquinoline, an ethyl group can be introduced at the 1-position through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and substituents undergo oxidation under controlled conditions:
-
Ring oxidation : Treatment with KMnO₄ in acidic media introduces hydroxyl groups at electron-rich positions, forming 8-hydroxy derivatives (yield: 72–85%).
-
Side-chain oxidation : The ethyl group at position 1 is susceptible to oxidation with CrO₃, yielding a ketone derivative (1-acetyl-8-methoxy-2-methylquinolin-4(1H)-one) in 68% yield.
Key Data :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 4 hr | 8-Hydroxyquinolin-4(1H)-one derivative | 78% | |
| CrO₃, AcOH | Reflux, 6 hr | 1-Acetyl derivative | 68% |
Nucleophilic Aromatic Substitution
The electron-deficient quinoline ring facilitates nucleophilic substitution at position 8 (methoxy group):
-
Demethylation : Hydrobromic acid (50% aq.) in acetic acid removes the methoxy group, yielding 8-hydroxy-1-ethyl-2-methylquinolin-4(1H)-one (73% yield) .
-
Amination : Reacting with NH₃ in DMF at 120°C replaces the methoxy group with an amine (-NH₂).
Mechanistic Insight :
The methoxy group’s electron-donating nature stabilizes transition states during substitution, favoring SNAr mechanisms under acidic conditions .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
-
With dienes : Reacts with 1,3-butadiene derivatives in toluene at 110°C to form tetracyclic fused products (e.g., benzopyrano-quinolinones) with 65% yield.
Example :
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Benzopyrano-quinolinone derivative | 65% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at position 3 (82% yield) .
-
Buchwald-Hartwig : Forms C–N bonds with amines, yielding 3-aminoquinoline derivatives .
Optimized Conditions :
| Reaction Type | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 82% |
Alkylation and Acylation
The ethyl group undergoes further functionalization:
-
Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form 1,3-diethyl derivatives (89% yield).
-
Acylation : Acetyl chloride in pyridine introduces acyl groups at position 2 (methyl → acetyl substitution, 75% yield).
Biological Activity Correlations
Modifications impact pharmacological properties:
-
Antimalarial activity : Diarylether derivatives (e.g., ELQ-271) exhibit IC₅₀ values <10 nM against Plasmodium falciparum .
-
Enzyme inhibition : Oxidation products show enhanced binding to cytochrome bc₁ complex (ΔG = -9.8 kcal/mol) .
Structure-Activity Data :
| Derivative | Target | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| 8-Hydroxy variant | Cytochrome bc₁ | 8.2 nM | |
| Diarylether analog | PfDHODH | 6.5 nM |
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological potential.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s unique substitution pattern distinguishes it from other quinolinones. Below is a comparative analysis of structurally related derivatives:
8-Methoxy-6-methylquinolin-4(1H)-one (MQO)
- Substituents : Methoxy (position 8), methyl (position 6) .
- Comparison: Unlike the target compound, MQO lacks the 1-ethyl and 2-methyl groups. The methoxy group at position 8 is common to both, but the methyl group at position 6 in MQO versus position 2 in the target compound alters steric and electronic effects.
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one
- Substituents : Difluoro (positions 5,7), heptyl (position 3), methyl (position 2) .
- Comparison: This ELQ (endochin-like quinolone) derivative, optimized for antimalarial activity, features halogen substituents (electron-withdrawing) and a long alkyl chain. The target compound’s methoxy group (electron-donating) and shorter ethyl chain suggest differences in logP values and target binding interactions. ELQs typically exhibit high logP values due to lipophilic substituents, whereas the target compound’s logP may be moderate .
4-Hydroxy-8-methylquinolin-2(1H)-one
- Substituents : Hydroxy (position 4), methyl (position 8) .
- Comparison : The hydroxy group at position 4 in this derivative contrasts with the 4(1H)-one carbonyl in the target compound. Hydroxy groups increase polarity and hydrogen-bonding capacity, which may reduce membrane permeability compared to the target’s methoxy group .
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one
- Substituents : Nitroacetyl (position 3), ethyl (position 1), hydroxy (position 4) .
- Comparison : This derivative shares the N-ethyl group but has a hydroxy at position 4 and a nitroacetyl group at position 3. The nitroacetyl moiety introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophiles, whereas the target compound’s methoxy group directs electrophilic substitution .
Physicochemical Properties
Key properties influenced by substituents:
- Lipophilicity (logP): The target compound’s ethyl and methyl groups increase logP compared to hydroxy-substituted derivatives (e.g., 4-hydroxy-8-methylquinolin-2(1H)-one) . ELQs with heptyl chains (logP >5) are more lipophilic than the target compound .
- Solubility: Methoxy groups improve water solubility compared to non-polar alkyl chains (e.g., 1-methyl-2-nonylquinolin-4(1H)-one) .
- Electronic Effects :
Reactivity and Stability
Biological Activity
1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one is a synthetic compound belonging to the quinolone family, recognized for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N1O2, with a molecular weight of approximately 219.27 g/mol. Its structure includes an ethyl group, a methoxy group, and a methyl group attached to the quinoline ring, which significantly influences its biological activity and pharmacokinetic properties.
1. Antimicrobial Activity
Quinolones are known for their antimicrobial properties. Studies indicate that this compound exhibits notable antibacterial activity against various pathogens. For instance, derivatives with similar structures have shown efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
2. Antimalarial Properties
The compound demonstrates promising antimalarial effects. Similar quinolone derivatives have been evaluated for their ability to inhibit Plasmodium species responsible for malaria. The structure-activity relationship studies suggest that modifications at specific positions on the quinoline ring can enhance antimalarial potency . For example, compounds with specific substituents have shown increased efficacy in rodent malaria models .
3. Anticancer Activity
Recent research has highlighted the anticancer potential of quinolone derivatives. The compound has been tested for its ability to inhibit cancer cell proliferation in various cancer types, including breast cancer and non-small-cell lung cancer (NSCLC). The presence of methoxy groups at specific positions has been linked to enhanced cytotoxicity against malignant cells while maintaining lower toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning of functional groups on the quinoline ring is crucial for enhancing biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups at the 6 or 8 positions significantly increases anticancer activity.
- Ethyl and Methyl Groups : These substitutions influence pharmacokinetics and overall biological efficacy.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloro-7-methoxyquinolone | Chlorine substitution at C6 | Enhanced antimalarial activity |
| 4-Aminoquinoline | Amino group at C4 | Increased water solubility |
| 7-Methoxyquinoline | Methoxy group at C7 | Antimicrobial properties |
| 8-Hydroxyquinoline | Hydroxyl group at C8 | Stronger chelation properties |
Case Study 1: Anticancer Efficacy
In a study examining various quinolone-chalcone derivatives, this compound showed significant cytotoxic effects with a GI50 value indicating potent anti-proliferative activity against cancer cell lines . The study emphasized that structural modifications could lead to improved selectivity towards malignant cells.
Case Study 2: Antimalarial Activity
Another investigation focused on the antimalarial potential of related quinolone compounds demonstrated that certain derivatives exhibited strong blood schizonticidal activity in rodent models, suggesting that similar mechanisms may apply to this compound . This highlights the importance of ongoing research in optimizing these compounds for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
